molecular formula C16H15F2N3O B7572436 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide

2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide

Cat. No. B7572436
M. Wt: 303.31 g/mol
InChI Key: JCBXJBZFKBKUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide, also known as DFP-10917, is a compound synthesized for scientific research purposes. It is a small molecule inhibitor of the protein kinases, which are enzymes that control cellular signaling pathways. DFP-10917 has been studied for its potential in cancer treatment and other diseases related to abnormal protein kinase activity.

Mechanism of Action

2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in various cellular signaling pathways. By inhibiting protein kinases, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide disrupts the abnormal signaling pathways that are characteristic of cancer cells and other diseases related to abnormal protein kinase activity.
Biochemical and Physiological Effects:
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been shown to reduce inflammation in animal models of inflammatory disorders. However, the exact biochemical and physiological effects of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide may vary depending on the specific protein kinases that it targets and the cellular context in which it is used.

Advantages and Limitations for Lab Experiments

One advantage of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. This can help to minimize off-target effects and reduce toxicity. However, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide may have limitations in terms of its pharmacokinetic properties, such as poor solubility or rapid metabolism, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide. One direction is to further evaluate its potential in cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential in treating other diseases related to abnormal protein kinase activity, such as neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide to improve its efficacy in vivo.

Synthesis Methods

2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide is synthesized through a multi-step process involving various chemical reactions. The synthesis begins with the preparation of 2,3-difluoro-N-(4-nitrophenyl)benzamide, which is then converted to 2,3-difluoro-N-(4-aminophenyl)benzamide. The final step involves coupling this intermediate with 6-pyrrolidin-1-ylpyridin-3-amine to produce 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide.

Scientific Research Applications

2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been studied for its potential in cancer treatment, particularly in targeting protein kinases that are overactive in cancer cells. It has also been studied for its potential in treating other diseases related to abnormal protein kinase activity, such as inflammatory disorders and neurodegenerative diseases. 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

properties

IUPAC Name

2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O/c17-13-5-3-4-12(15(13)18)16(22)20-11-6-7-14(19-10-11)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBXJBZFKBKUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.